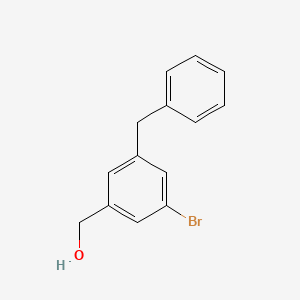
(3-Benzyl-5-bromophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Benzyl-5-bromophenyl)methanol: is an organic compound with the molecular formula C14H13BrO . It is characterized by a benzyl group attached to a brominated phenyl ring, which is further connected to a methanol group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Benzyl-5-bromophenyl)methanol typically involves the bromination of a benzyl-substituted phenylmethanol. One common method is the electrophilic aromatic substitution reaction where a bromine source, such as bromine (Br2) or N-bromosuccinimide (NBS), is used in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the regioselectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-Benzyl-5-bromophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form (3-Benzyl-5-bromophenyl)methane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide (OH-) or amines (NH2-) replace the bromine.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOH in water, NH3 in ethanol.
Major Products:
Oxidation: (3-Benzyl-5-bromophenyl)aldehyde or (3-Benzyl-5-bromophenyl)ketone.
Reduction: (3-Benzyl-5-bromophenyl)methane.
Substitution: (3-Hydroxy-5-bromophenyl)methanol or (3-Amino-5-bromophenyl)methanol.
Aplicaciones Científicas De Investigación
Chemistry: (3-Benzyl-5-bromophenyl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated phenylmethanols on cellular processes. It may serve as a model compound for investigating the metabolism and toxicity of brominated organic compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its brominated phenyl ring can interact with biological targets, making it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism by which (3-Benzyl-5-bromophenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, while the benzyl and methanol groups can engage in hydrophobic and hydrogen bonding interactions, respectively. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
(3-Benzyl-5-chlorophenyl)methanol: Similar structure with a chlorine atom instead of bromine.
(3-Benzyl-5-fluorophenyl)methanol: Similar structure with a fluorine atom instead of bromine.
(3-Benzyl-5-iodophenyl)methanol: Similar structure with an iodine atom instead of bromine.
Comparison: (3-Benzyl-5-bromophenyl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it more reactive in certain substitution and oxidation reactions.
Propiedades
Fórmula molecular |
C14H13BrO |
|---|---|
Peso molecular |
277.16 g/mol |
Nombre IUPAC |
(3-benzyl-5-bromophenyl)methanol |
InChI |
InChI=1S/C14H13BrO/c15-14-8-12(7-13(9-14)10-16)6-11-4-2-1-3-5-11/h1-5,7-9,16H,6,10H2 |
Clave InChI |
MYIGXHLJEQAALN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 6'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13863871.png)

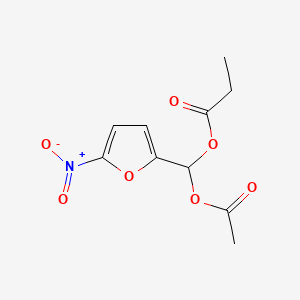
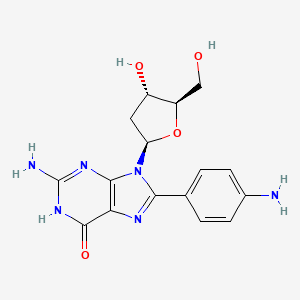
![N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide](/img/structure/B13863909.png)
![tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13863913.png)

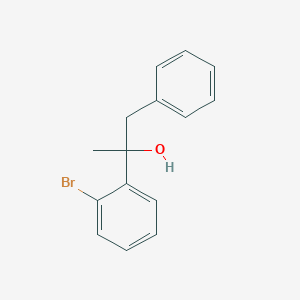
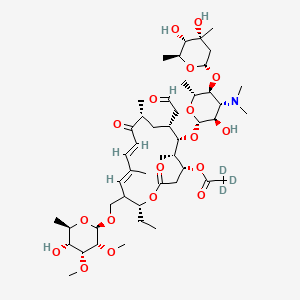
![S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B13863926.png)
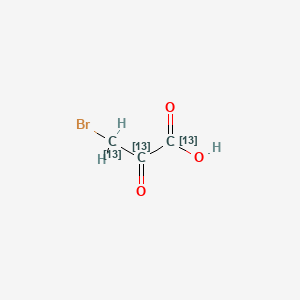
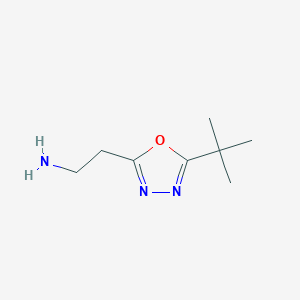
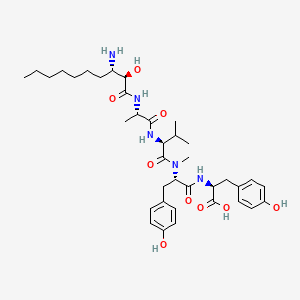
![4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13863940.png)
